4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine
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Overview
Description
4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an isobutyl group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common synthetic route includes the chlorination of 2-(2-methylpropyl)-5-nitropyrimidine using reagents like phosphorus oxychloride (POCl3) under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of amino or thio derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidized derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,6-Dichloro-2-(2-methylpropyl)-5-nitropyrimidine can be compared with other pyrimidine derivatives such as 4,6-Dichloro-2-methylpyrimidine and 4,6-Dichloro-2-(2-methylpropyl)thiopyrimidine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a promising candidate for biological and industrial applications. Further research is needed to fully explore its capabilities and develop new applications.
Properties
CAS No. |
61456-95-9 |
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Molecular Formula |
C8H9Cl2N3O2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-methylpropyl)-5-nitropyrimidine |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-4(2)3-5-11-7(9)6(13(14)15)8(10)12-5/h4H,3H2,1-2H3 |
InChI Key |
LECDQDISSPODIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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